REACTION_CXSMILES
|
Cl.[CH3:2][C:3]1[CH:4]=[C:5]([CH:25]=[C:26]([CH3:28])[CH:27]=1)[CH2:6][C:7]1[C:12]([CH2:13][CH3:14])=[C:11]([CH3:15])[N:10]=[C:9]([O:16]C)[C:8]=1[NH:18]C(=O)C(C)(C)C.[NH4+]>O>[NH2:18][C:8]1[C:9](=[O:16])[NH:10][C:11]([CH3:15])=[C:12]([CH2:13][CH3:14])[C:7]=1[CH2:6][C:5]1[CH:4]=[C:3]([CH3:2])[CH:27]=[C:26]([CH3:28])[CH:25]=1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
4-(3,5-dimethylbenzyl)-5-ethyl-2-methoxy-6-methyl-3-pivaloylaminopyridine
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Quantity
|
2.36 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CC2=C(C(=NC(=C2CC)C)OC)NC(C(C)(C)C)=O)C=C(C1)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+]
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred at room temperature for 12 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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The mixture was refluxed for 3.5 h
|
Duration
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3.5 h
|
Type
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EXTRACTION
|
Details
|
was extracted with 3×800 mL ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 110 mL brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(NC(=C(C1CC1=CC(=CC(=C1)C)C)CC)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |